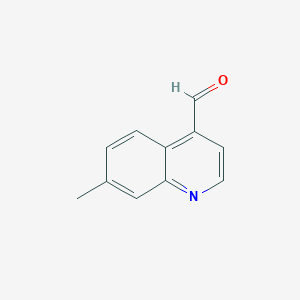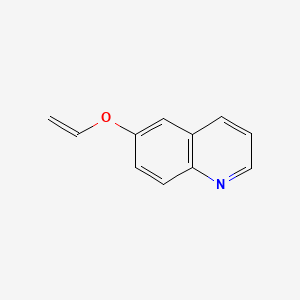![molecular formula C8H15N3O B11916111 1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)
1,4,9-Triazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Triazaspiro[5.5]undecan-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. The presence of these nitrogen atoms imparts unique chemical properties to the compound, making it a valuable scaffold for the development of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9-Triazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,4,9-Triazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: The compound is used in the study of biological processes and interactions due to its unique structure and reactivity.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: This compound shares a similar spirocyclic structure but with fewer nitrogen atoms.
1,4,8-Triazaspiro[4.5]decane: Another spirocyclic compound with a different ring size and nitrogen arrangement.
Uniqueness
1,4,9-Triazaspiro[5.5]undecan-3-one is unique due to its specific arrangement of nitrogen atoms and spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1,4,9-triazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C8H15N3O/c12-7-5-11-8(6-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) |
Clé InChI |
LMQYWYFKLXVBJB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CNC(=O)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


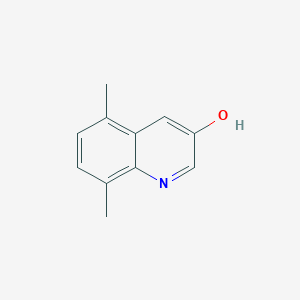
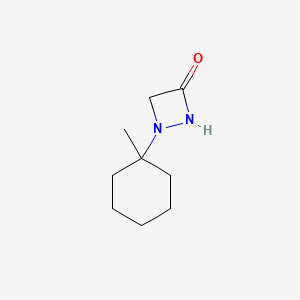
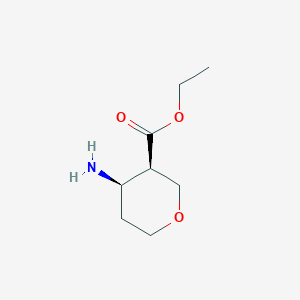

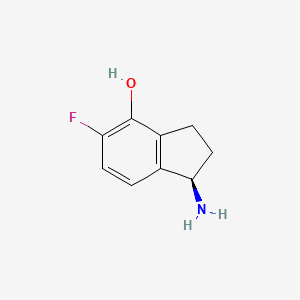
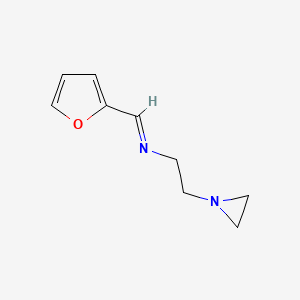
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)
![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)


